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molecular formula C6H9Br B179214 1-Bromo-3,3-dimethyl-1-butyne CAS No. 13601-86-0

1-Bromo-3,3-dimethyl-1-butyne

Cat. No. B179214
M. Wt: 161.04 g/mol
InChI Key: XJKPPUAWBFQJNI-UHFFFAOYSA-N
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Patent
US04751245

Procedure details

Nitrogen was bubbled through a mixture of cupric chloride (154 mg), NH2OH.HCl (0.45 g), and 70% aqueous diethylamine (9 ml) in 11 ml of water and 23 ml of methanol, for a few minutes. Propargyl alcohol (3.8 g, 0.068 mol) was added with stirring under nitrogen whereupon a yellow precipitate formed immediately. The mixture was warmed to 35°-40° C. for 15 minutes and 1-bromo-2-t-butyl-acetylene (8.57 g, 0.053 mmol) was added over 15 minutes. The mixture was stirred at 35°-40° C. for 45 minutes, then at room temperature for 1 hour. Aqueous potassium cyanide (0.45 g in 45 ml of water) was added and the mixture was stirred for one minute. The mixture was poured into 50 ml of water and extracted 5 times with ether. The combined organic phase was washed with water and dried over magnesium sulfate. The solvents were removed and the residue was distilled under reduced pressure through a column packed with glass helices. 6,6-Dimethyl-2,4-heptadiyne-1-ol (3.63 grams) was collected at 85° C. and 0.5 mm of mercury.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.57 g
Type
reactant
Reaction Step Two
Quantity
45 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[C:2]#[CH:3].Br[C:6]#[C:7][C:8]([CH3:11])([CH3:10])[CH3:9].[C-]#N.[K+]>O>[CH3:9][C:8]([CH3:11])([CH3:10])[C:7]#[C:6][C:3]#[C:2][CH2:1][OH:4] |f:2.3|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
C(C#C)O
Step Two
Name
Quantity
8.57 g
Type
reactant
Smiles
BrC#CC(C)(C)C
Step Three
Name
Quantity
45 mL
Type
reactant
Smiles
[C-]#N.[K+]
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under nitrogen whereupon a yellow precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Nitrogen was bubbled through a mixture of cupric chloride (154 mg), NH2OH.HCl (0.45 g), and 70% aqueous diethylamine (9 ml) in 11 ml of water and 23 ml of methanol, for a few minutes
CUSTOM
Type
CUSTOM
Details
formed immediately
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was warmed to 35°-40° C. for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at 35°-40° C. for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for one minute
Duration
1 min
EXTRACTION
Type
EXTRACTION
Details
extracted 5 times with ether
WASH
Type
WASH
Details
The combined organic phase was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled under reduced pressure through a column
CUSTOM
Type
CUSTOM
Details
6,6-Dimethyl-2,4-heptadiyne-1-ol (3.63 grams) was collected at 85° C.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC(C#CC#CCO)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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